

In-Depth Toxicological Profile of 2,6-Dimethyl-5-heptenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-5-heptenal

Cat. No.: B093204

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for **2,6-Dimethyl-5-heptenal** (CAS No. 106-72-9), a common ingredient in fragrance and flavor industries. The information is compiled to assist researchers, scientists, and professionals in drug development in evaluating its safety profile. This document summarizes key toxicological endpoints, details experimental methodologies, and presents relevant biological pathways.

Toxicological Data Summary

The toxicological profile of **2,6-Dimethyl-5-heptenal** has been evaluated for various endpoints, including acute toxicity, skin sensitization, genotoxicity, and reproductive/developmental effects. The quantitative data from these studies are summarized in the tables below.

Table 1: Acute Toxicity of 2,6-Dimethyl-5-heptenal

Test	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	[1][2]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg bw	[1]

Table 2: Skin Sensitization of 2,6-Dimethyl-5-heptenal

Test	Species	Result	EC3 Value	Reference
Local Lymph Node Assay (LLNA)	Mouse	Sensitizer	34% (8500 µg/cm²)	[3]
No Expected Sensitization Induction Level (NESIL)	Human	-	7000 µg/cm²	[3]

Table 3: Genotoxicity of 2,6-Dimethyl-5-heptenal

Test	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	No evidence of mutagenicity	

Table 4: Reproductive and Developmental Toxicity of 2,6-Dimethyl-5-heptenal

Test	Species	Route	Key Findings	Reference
Reproduction/Developmental Toxicity Screening (Read-across from Citral)	Rat	Gavage	No evidence of reproductive or developmental toxicity at tested doses.	[3]

Detailed Experimental Protocols

Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity of **2,6-Dimethyl-5-heptenal** was assessed in rats following the OECD Guideline for the Testing of Chemicals, TG 401 or a similar protocol like TG 423 (Acute Toxic Class Method).

- **Test Animals:** Young adult rats of a single sex (typically females) are used. Animals are fasted overnight prior to administration of the test substance.
- **Administration:** A single limit dose of 5000 mg/kg body weight of **2,6-Dimethyl-5-heptenal** is administered by gavage using a stomach tube.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weights are recorded weekly.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity was evaluated in rabbits according to OECD Guideline 402.

- **Test Animals:** Healthy young adult rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application:** A single limit dose of >5000 mg/kg body weight of **2,6-Dimethyl-5-heptenal** is applied evenly over the clipped skin, covering at least 10% of the body surface area. The application site is then covered with a porous gauze dressing.
- **Exposure:** The exposure period is 24 hours.
- **Observation Period:** After the exposure period, the dressing and any residual test substance are removed. The animals are observed for mortality, clinical signs, and body weight changes for 14 days.
- **Pathology:** All animals are subjected to a gross necropsy at the end of the study.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

The mutagenic potential of **2,6-Dimethyl-5-heptenal** was assessed using the bacterial reverse mutation assay, following OECD Guideline 471.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA) are used.
- **Method:** The plate incorporation method or the pre-incubation method is used. The test is conducted with and without a metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme inducer.
- **Concentrations:** At least five different concentrations of the test substance are tested in triplicate.
- **Evaluation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Local Lymph Node Assay (LLNA) (OECD 429)

The skin sensitization potential was determined using the murine Local Lymph Node Assay (LLNA) as per OECD Guideline 429.

- **Test Animals:** Female CBA/J mice are typically used.
- **Application:** Various concentrations of **2,6-Dimethyl-5-heptenal** in a suitable vehicle are applied to the dorsal surface of both ears for three consecutive days.
- **Proliferation Measurement:** On day 6, the mice are injected intravenously with ^3H -methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of ^3H -methyl thymidine, which is proportional to lymphocyte proliferation, is measured.
- **Evaluation:** The Stimulation Index (SI) is calculated for each concentration group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 . The EC3 value, the estimated concentration required to produce an SI of 3, is determined.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

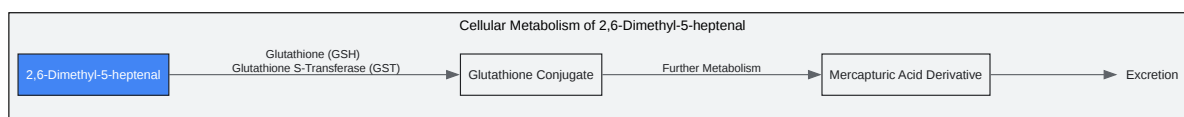
The skin irritation potential is assessed using an in vitro reconstructed human epidermis model, such as the EpiDerm™ model, following OECD Guideline 439.

- **Test System:** A three-dimensional human epidermis model consisting of normal, human-derived epidermal keratinocytes.
- **Application:** The test substance is applied topically to the surface of the skin tissue.
- **Exposure and Incubation:** The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is determined using the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is measured colorimetrically.
- **Evaluation:** A substance is identified as an irritant if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Unsaturated Aldehydes

2,6-Dimethyl-5-heptenal, being an α,β -unsaturated aldehyde, is expected to undergo metabolic detoxification primarily through conjugation with glutathione (GSH), a key cellular antioxidant. This reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized to a mercapturic acid derivative and excreted.

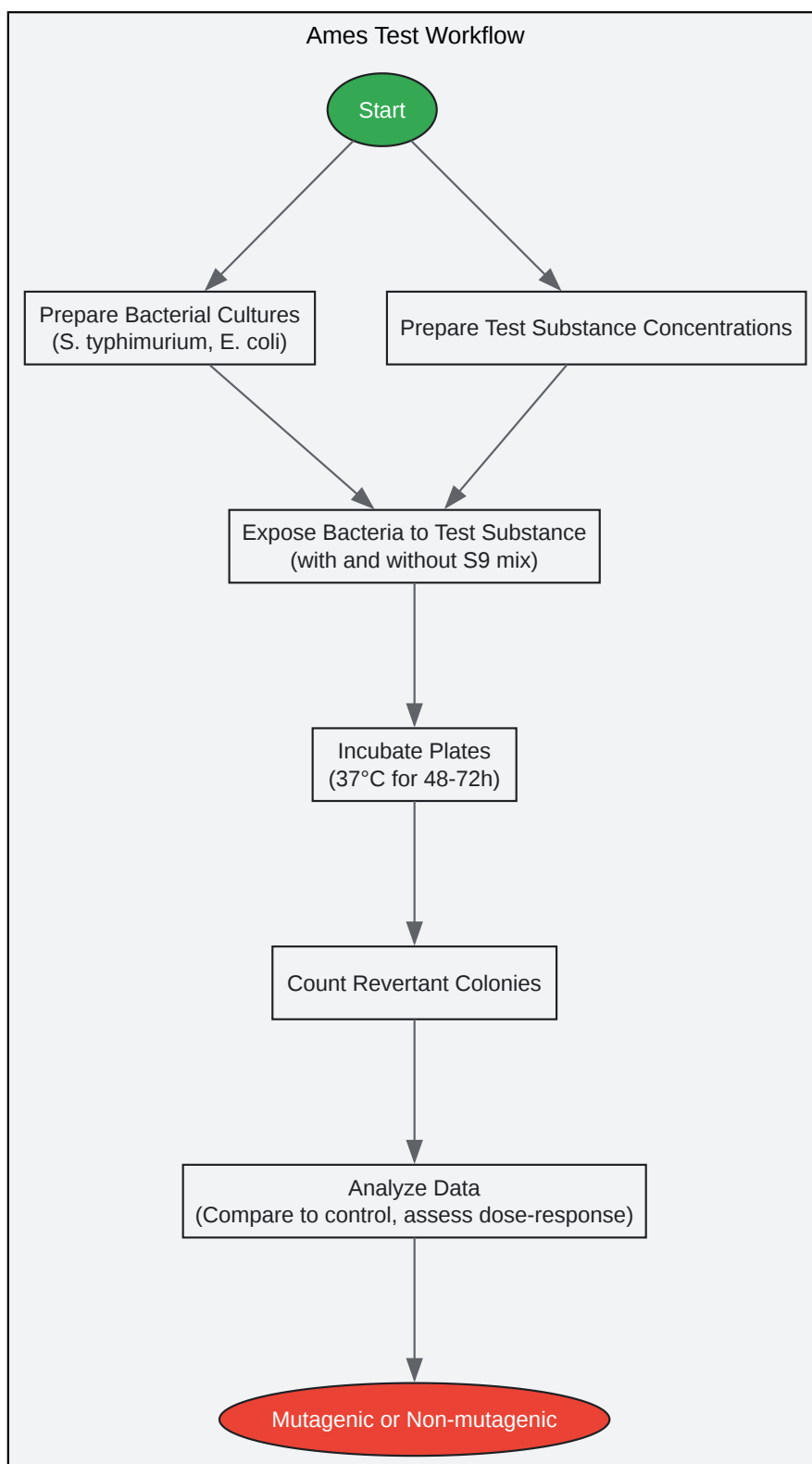


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Metabolic pathway of **2,6-Dimethyl-5-heptenal**.

Experimental Workflow for Ames Test

The workflow for the bacterial reverse mutation assay (Ames test) involves exposing amino acid-requiring bacterial strains to the test substance and observing for reversion to a prototrophic state.

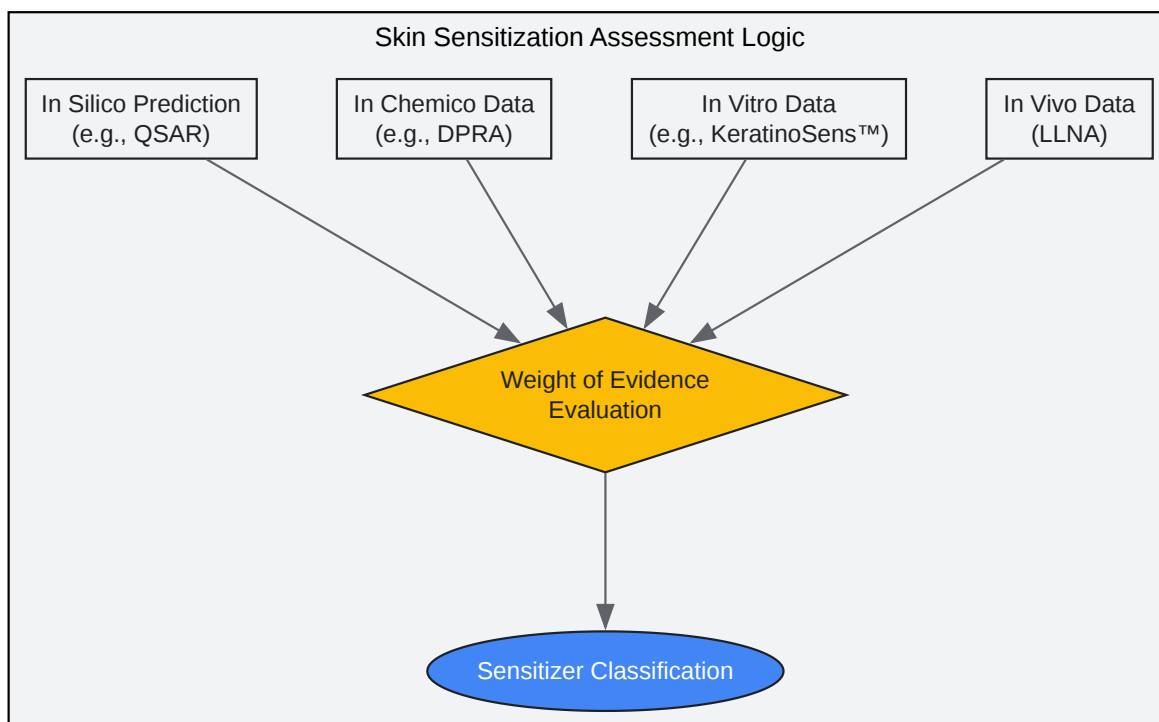


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Workflow for the Bacterial Reverse Mutation Assay.

Logical Relationship in Skin Sensitization Assessment

The assessment of skin sensitization potential involves a weight-of-evidence approach, combining data from in vitro, in vivo, and computational methods to reach a conclusion.



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Logic for skin sensitization assessment.

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- To cite this document: BenchChem. [In-Depth Toxicological Profile of 2,6-Dimethyl-5-heptenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093204#toxicological-data-of-2-6-dimethyl-5-heptenal>]

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